REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]CC2C=CC(OC)=C(OC)C=2)[N:5]2[N:20]=[C:21]([C:23]3[O:24][CH:25]=[CH:26][CH:27]=3)[N:22]=[C:4]2[CH:3]=1.FC(F)(F)S(O)(=O)=O.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[NH2:8][C:6]1[N:5]2[N:20]=[C:21]([C:23]3[O:24][CH:25]=[CH:26][CH:27]=3)[N:22]=[C:4]2[CH:3]=[C:2]([Cl:1])[N:7]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
Compound D
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2N(C(=N1)NCC1=CC(=C(C=C1)OC)OC)N=C(N2)C=2OC=CC2
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into ice-water
|
Type
|
WASH
|
Details
|
The precipitated solid was washed with hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=2N1N=C(N2)C=2OC=CC2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |